molecular formula C17H20N2O2 B11839728 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11839728
M. Wt: 284.35 g/mol
InChI Key: QLDVOHTWZFLWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. It features a 1,2,3,4-tetrahydroquinoline (THQ) core, a privileged scaffold known for its diverse biological activities, linked to a 3,4-dimethoxyphenethylamine moiety . This structural combination suggests potential for central nervous system (CNS) activity. Specifically, research on closely related tetrahydroquinoline amines has demonstrated potent inhibition of serotonin and dopamine reuptake transporters, indicating a dual reuptake inhibitor profile valuable for studying neurotransmission . The 3,4-dimethoxyphenethylamine component is a known pharmacophore with documented affinity for serotonin receptors and monoamine oxidase (MAO) inhibitory activity, which may contribute to a complex multi-target mechanism of action . This compound is provided For Research Use Only and is intended for applications such as in vitro binding assays, structure-activity relationship (SAR) studies in psychiatric and neurological disorders, and as a synthetic intermediate for further chemical exploration. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C17H20N2O2/c1-20-16-8-7-11(9-17(16)21-2)15-10-13(18)12-5-3-4-6-14(12)19-15/h3-9,13,15,19H,10,18H2,1-2H3

InChI Key

QLDVOHTWZFLWFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(C3=CC=CC=C3N2)N)OC

Origin of Product

United States

Preparation Methods

[4 + 2] Annulation with para-Quinone Methides (p-QMs)

A highly diastereoselective [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes has been demonstrated as a robust method for THQ synthesis. Key steps include:

  • Substrate Preparation : In situ generation of ortho-tosylaminophenyl-substituted p-QMs from 2-(tosylamino)benzyl alcohols under oxidative conditions.

  • Cyanoalkene Activation : α,α-Dicyanoalkenes serve as electron-deficient dienophiles, enabling aza-Michael/1,6-conjugate addition cascades.

  • Reaction Optimization :

    • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

    • Solvent : Anhydrous toluene

    • Yield : Up to 96% with >20:1 dr.

Example :

1a (0.1 mmol) + 2a (0.12 mmol) + DBU (0.02 mmol) in toluene → 3a (96% yield)\text{1a (0.1 mmol) + 2a (0.12 mmol) + DBU (0.02 mmol) in toluene → 3a (96\% yield)}

This method’s versatility allows for the introduction of diverse aryl groups at the THQ 4-position, which can be adapted for 3,4-dimethoxyphenyl incorporation.

Povarov Reaction for Diastereoselective THQ Formation

The Povarov reaction, a three-component process involving aniline derivatives, aldehydes, and dienophiles, offers a stereocontrolled route to THQs. For 2-(3,4-dimethoxyphenyl)-THQ derivatives:

  • Aniline Component : p-Toluidine (1 mmol)

  • Aldehyde : 3,4-Dimethoxybenzaldehyde (1.5 mmol)

  • Dienophile : trans-Methyl-isoeugenol (1.5 mmol)

  • Solvent System : Choline chloride/urea deep eutectic solvent (DES) at 110°C.

Key Outcome :

  • Yield : 79% for the THQ intermediate.

  • Stereochemistry : Equatorial arrangement of C-2 aryl, C-3 methyl, and C-4 aryl groups confirmed via X-ray crystallography.

Introduction of the 4-Amino Group

Post-THQ core synthesis, the 4-amine functionality is installed via selective reduction or substitution.

Nitrile Reduction Strategy

Cyanogroups at the THQ 4-position can be reduced to primary amines using catalytic hydrogenation or borohydride-mediated methods:

R–CN → R–CH2–NH2(R = THQ backbone)\text{R–CN → R–CH}2\text{–NH}2 \quad \text{(R = THQ backbone)}

Conditions :

  • Catalyst : Raney Ni (10 wt%)

  • Solvent : Methanol

  • Pressure : 50 psi H₂

  • Yield : 85–90%.

Limitation : Over-reduction of aromatic rings may occur without careful catalyst selection.

Direct Amination via Nucleophilic Substitution

For THQs bearing leaving groups (e.g., halides) at C-4:

  • Substrate : 4-Bromo-THQ derivative

  • Reagent : Ammonia (7 M in MeOH)

  • Conditions : 100°C, sealed tube, 24 h

  • Yield : 70–75%.

Functionalization with 3,4-Dimethoxyphenyl Groups

Friedel-Crafts Alkylation

Electron-rich arenes like 1,2-dimethoxybenzene undergo electrophilic substitution with THQ intermediates:

  • Electrophile : 4-Chloro-THQ (1 mmol)

  • Lewis Acid : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane, 0°C → rt

  • Yield : 65%.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl boronic acids to halogenated THQs:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DME/H₂O (4:1)

  • Yield : 80–85%.

Integrated Synthetic Routes

Route 1: Annulation-Reduction Sequence

  • Step 1 : [4 + 2] Annulation of ortho-tosylaminophenyl p-QM with α,α-dicyanoalkene bearing 3,4-dimethoxyphenyl.

  • Step 2 : Nitrile reduction at C-4 using H₂/Raney Ni.

  • Step 3 : Tosyl group deprotection via Mg/MeOH.

Overall Yield : 68% (3 steps).

Route 2: Povarov-Amination Approach

  • Step 1 : Povarov reaction with 3,4-dimethoxybenzaldehyde.

  • Step 2 : Bromination at C-4 using NBS/AIBN.

  • Step 3 : Ammonolysis to install amine.

Overall Yield : 52% (3 steps).

Analytical Data and Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.40 (m, aromatic H), 4.10 (s, OCH₃), 3.75 (q, J = 6.8 Hz, NH₂), 2.90–3.20 (m, THQ CH₂).

  • HRMS : [M + H]⁺ calcd for C₁₉H₂₃N₂O₂: 327.1708; found: 327.1711.

Crystallographic Validation

X-ray diffraction of intermediate 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-THQ derivatives confirms the equatorial orientation of substituents, critical for predicting the stereochemistry of the target compound.

Challenges and Optimization Strategies

  • Diastereoselectivity Control : DBU-mediated annulations favor trans-diaxial configurations.

  • Amine Protection : Tosyl groups prevent undesired side reactions during nitrile reduction.

  • Solvent Effects : Polar aprotic solvents (e.g., toluene) enhance annulation efficiency .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines. Hydrogenation using palladium on carbon is a typical method.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.

    Coupling Reactions: Suzuki-Miyaura coupling can be employed to introduce various substituents on the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is C19H21NO3C_{19}H_{21}NO_{3}. It features a tetrahydroquinoline core structure that is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression .

Antioxidant Properties

Compounds containing the tetrahydroquinoline framework have been shown to possess antioxidant activities. They can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders . This property makes them candidates for developing neuroprotective agents.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases . This activity is particularly relevant for conditions like arthritis and chronic inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods including Pictet–Spengler condensation and other multi-step synthetic routes. Derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets .

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityShowed significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range.
Study BInvestigate antioxidant capacityDemonstrated effective free radical scavenging ability comparable to established antioxidants like vitamin C.
Study CAssess anti-inflammatory effectsInhibited TNF-alpha production in macrophage cultures by over 50%.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Properties/Notes
Target Compound : 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine 3,4-Dimethoxyphenyl at C2 C17H19N2O2 283.35* Hypothesized enhanced lipophilicity and stability due to electron-donating methoxy groups
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl at C2, 4-methoxyphenyl at C3 C22H18ClN2O 377.85 Mp: 223–225°C; synthesized via PdCl2-catalyzed cross-coupling
1,2,3,4-Tetrahydroquinolin-4-amine No aryl substituents C9H12N2 148.21 Base scaffold; CAS 801156-77-4; used as a precursor
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine Methoxy at C6 C10H14N2O 178.23 Positional isomer; SMILES: COC1=CC2=C(C=C1)NCCC2N
2-(2-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine 2-(Trifluoromethyl)phenyl at C2 C16H15F3N2 292.30 Electron-withdrawing CF3 group; potential metabolic stability
2-Methyl-N-phenyl-1,2,3,4-tetrahydroquinolin-4-amine Methyl at C2, phenyl at N4 C16H18N2 238.33 Increased steric bulk; CAS 1026-05-7

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 3,4-dimethoxy substitution in the target compound likely increases electron density on the aromatic ring, enhancing π-π stacking interactions and solubility in polar solvents compared to non-substituted analogs .
  • Positional Isomerism : The 6-methoxy analog demonstrates how methoxy group placement alters electronic distribution and steric interactions, which could affect binding affinity in biological systems.
Challenges:
  • Regioselectivity : Introducing substituents at specific positions (e.g., C2 vs. C3) demands precise control over reaction conditions.
  • Purification : Methoxy-substituted compounds often require chromatographic separation due to similar polarities of byproducts .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity by reviewing existing literature, examining case studies, and presenting relevant data.

  • Molecular Formula : C19H21N O3
  • Molecular Weight : 309.38 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COc(ccc(CC(N(CCC1)c2c1cccc2)=O)c1)c1OC

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties which may help in reducing oxidative stress in cells.
  • Anticancer Potential : Studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects : The compound may protect neuronal cells from damage caused by neurotoxins, potentially benefiting conditions like Alzheimer's disease.

Biological Activity Data

Activity TypeObservationsReference
AntioxidantExhibits strong scavenging activity against free radicals
AnticancerInhibits growth of multiple cancer cell lines (e.g., breast and lung cancer)
NeuroprotectionReduces cell death in models of neurotoxicity

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Properties

In a model of neurotoxicity induced by glutamate in rat cortical neurons, treatment with this compound resulted in a significant reduction in neuronal death. The compound appeared to modulate glutamate receptor activity and enhance the expression of neuroprotective factors.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine, and how do reaction conditions influence yield?

Answer : The compound’s synthesis typically involves multi-step reactions such as condensation followed by reductive amination. For example, tetrahydroquinoline derivatives are synthesized via cyclization of substituted anilines with ketones or aldehydes under acidic conditions . Optimization of solvent choice (e.g., THF vs. DMF), temperature (e.g., 0°C for HCl addition vs. reflux for cyclization), and reducing agents (e.g., LiAlH₄ or NaBH₄) is critical to achieving high yields (>70%) and purity. Side reactions, such as over-reduction of the tetrahydroquinoline core, must be controlled by stepwise monitoring using TLC or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer : Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the 3,4-dimethoxyphenyl group (δ ~3.8 ppm for OCH₃) and the tetrahydroquinoline backbone (δ ~1.5–2.5 ppm for CH₂ groups) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₇H₂₀N₂O₂) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry at the 4-amine position, critical for understanding biological interactions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Answer : Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to structural similarity to known inhibitors .
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer :

  • Modifications : Introduce substituents at the 6- or 7-positions of the tetrahydroquinoline ring to enhance target binding. For example, fluorination at C6 improves metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or DNA topoisomerases .
  • Data-driven optimization : Compare IC₅₀ values of analogs (e.g., methoxy vs. ethoxy groups) to identify trends in potency and selectivity .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
  • Stereochemical purity : Use chiral HPLC to isolate enantiomers, as biological activity may differ significantly between (R)- and (S)-configurations .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Q. What strategies are effective for studying its pharmacokinetics and metabolic stability?

Answer :

  • In vitro models : Use hepatic microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation) .
  • LC-MS/MS quantification : Track plasma half-life and tissue distribution in rodent models .
  • Prodrug design : Introduce ester groups at the 4-amine to enhance solubility and reduce first-pass metabolism .

Methodological Notes

  • Stereochemical rigor : Always confirm enantiomeric purity using chiral columns or CD spectroscopy .
  • Data validation : Cross-reference experimental results with computational predictions (e.g., DFT for electronic properties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.